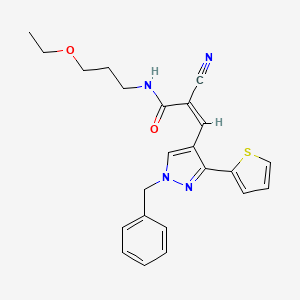![molecular formula C14H15N3O4 B2473975 ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1375415-14-7](/img/structure/B2473975.png)
ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of ethyl triazole carboxylate, substituted with a 4-methoxyphenyl group and a 2-oxoethyl group. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry .
Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions, often serving as a scaffold in the synthesis of more complex molecules. The presence of the 4-methoxyphenyl and 2-oxoethyl groups could influence the reactivity of the triazole ring and direct certain reactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A pivotal application of ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate involves its synthesis and exploration of chemical properties. Chen, Liu, and Chen (2010) described an efficient method for synthesizing this compound using a "click chemistry" approach, exploiting the reaction between ethyl diazoacetate and aryl imines derived from 4-methoxyaniline. The reaction, mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene, yields fully substituted 1,2,3-triazoles with the presence of the 4-carboxy group, which can be easily modified into other functional groups (Chen, Liu, & Chen, 2010). Additionally, Pokhodylo and Obushak (2018) developed a method for selective synthesis of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates, further emphasizing the compound's versatility in chemical synthesis and the potential for various chemical transformations (Pokhodylo & Obushak, 2018).
Interaction Analysis and Molecular Characterization
The interaction between the molecules of this compound and other chemical entities has been a subject of interest. Ahmed et al. (2020) synthesized derivatives of this compound and analyzed the π-hole tetrel bonding interactions using Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations. The study highlighted the nucleophilic/electrophilic nature of the -COOEt and -CO- groups and how substituents affect the interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020).
Sensor Development
A novel application in sensor technology was reported by Zhang et al. (2015), who developed a bifunctional sensor based on Au-Fe3O4 nanoparticles modified by ethyl 1-(2-(3′,4′-dihydroxyphenyl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate (ETC). The sensor showed high selectivity for Cd2+ ions due to the coordination interaction between cadmium and ETC, inducing aggregation of the nanoparticles and consequent changes in UV–vis spectra and transverse relaxation time (Zhang et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-3-21-14(19)12-8-17(16-15-12)9-13(18)10-4-6-11(20-2)7-5-10/h4-8H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDVVZHEVRRPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine](/img/structure/B2473895.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2473896.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2473898.png)
![[Methyl-(3-nitro-benzyl)-amino]-acetic acid](/img/structure/B2473901.png)
![N-(naphtho[2,1-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2473902.png)
![{(2E)-3-Oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B2473904.png)
![1-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B2473905.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2473908.png)
![4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2473911.png)
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid](/img/structure/B2473913.png)
![4-(4-isopropylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2473914.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2473915.png)